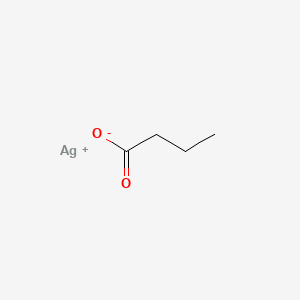

Butanoic acid silver(i)salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7AgO2 |

|---|---|

Molecular Weight |

194.97 g/mol |

IUPAC Name |

silver;butanoate |

InChI |

InChI=1S/C4H8O2.Ag/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

JKOCEVIXVMBKJA-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(=O)[O-].[Ag+] |

Origin of Product |

United States |

Synthetic Methodologies for Silver I Carboxylates, with Focus on Butanoic Acid Silver I Salt Analogues

Aqueous Precipitation Routes

Aqueous methods are the most established and widely utilized for synthesizing silver carboxylates, including silver(I) butanoate. These routes are valued for their simplicity and the use of readily available, water-soluble silver salts.

Metathesis Reactions with Alkali Metal Carboxylates

The most common and effective method for preparing silver(I) carboxylates in an aqueous medium is through a metathesis reaction. rsc.org This process involves the reaction between a water-soluble silver salt, typically silver nitrate (AgNO₃), and an alkali metal salt of the desired carboxylic acid, such as sodium butanoate.

The reaction proceeds as follows: AgNO₃(aq) + C₃H₇COONa(aq) → C₃H₇COOAg(s) + NaNO₃(aq)

In this double displacement reaction, the silver butanoate, being insoluble in water, precipitates out of the solution upon mixing the aqueous solutions of the reactants. google.com The resulting solid product can then be isolated through filtration, followed by washing with distilled water to remove any remaining soluble ions, and subsequent drying. google.com The formation of the water-insoluble silver salt at the interface of two immiscible phases is a key driver for this reaction. google.com

In Situ Carbonate/Oxide Precursor Methods

Variations of the aqueous precipitation method involve the use of silver precursors that are themselves insoluble in water, such as silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃). These methods often involve the in situ generation of the silver carboxylate.

One approach involves reacting freshly prepared silver oxide with a solution of the carboxylic acid. rsc.org The reaction can be facilitated by a basic solution. Another variation includes the in situ preparation of silver carbonate, which then reacts with the carboxylic acid to form the silver carboxylate salt. rsc.org A patented method describes making silver carboxylates by mixing an organic carboxylic acid with a hydrocarbon solvent and a mineral acid, and then adding a source of silver cation, preferably silver oxide. google.com This mixture is heated to a temperature between 70°C and just below the decomposition temperature of the product to form the silver carboxylate. google.com Another method involves reacting the carboxylic acid directly with silver oxide at room temperature in an aromatic hydrocarbon solvent, which generates silver carboxylate and water. google.com

Anhydrous Synthesis Approaches

For applications requiring anhydrous silver carboxylates, water-free synthesis methods have been developed. These routes are crucial for preparing materials sensitive to hydrolysis or for use in non-aqueous systems.

Direct Reaction with Silver(I) Fluoride

A novel, one-pot anhydrous method involves the direct reaction of silver(I) fluoride (AgF) with a carboxylic acid. rsc.orgrsc.org This reaction is conducted in a non-aqueous solvent under an inert atmosphere, such as nitrogen, and in the dark to prevent the light-sensitive silver fluoride from decomposing. rsc.org

The general reaction is: AgF + RCOOH → RCOOAg + HF

The hydrogen fluoride (HF) generated as a byproduct is volatile and can be removed from the system with a gentle stream of nitrogen, driving the reaction to completion. rsc.org The HF can be neutralized in a basic solution trap, such as sodium bicarbonate. rsc.org

Non-Aqueous Solvent Systems and Yield Optimization

The choice of solvent is critical for the success of the anhydrous synthesis using silver(I) fluoride. Anhydrous tetrahydrofuran (THF) or a mixture of THF and hexane are commonly used solvents for this reaction. rsc.org The reaction is typically stirred at room temperature overnight. rsc.org

This anhydrous method has proven to be high-yielding, with isolated yields reported to be above 70% for straight-chain carboxylates like butanoic acid silver(I) salt. rsc.orgrsc.org The resulting product is a colorless solid, which can be separated from any unreacted brown silver fluoride. rsc.org

Table 1: Comparison of Anhydrous Synthesis Yields for Various Silver(I) Carboxylates

This table is interactive and can be sorted by clicking on the column headers.

| Carboxylic Acid Precursor | Solvent System | Reported Yield |

|---|---|---|

| Straight-chain Carboxylic Acids | THF/Hexane | > 70% |

| Simple Aromatic Carboxylic Acids | THF/Hexane | > 70% |

| Perfluorinated Carboxylic Acids | THF/Hexane | Slightly < 70% |

| Dicarboxylic Acids (Disilver Salts) | THF | Lower Yield |

Green Chemistry Considerations in Silver Carboxylate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of silver carboxylate synthesis, these principles can be applied by carefully selecting solvents, reagents, and reaction conditions.

Aqueous precipitation routes are often considered "greener" than anhydrous methods because they use water as the solvent, which is non-toxic and environmentally benign. However, the complete removal of water from the final product can be energy-intensive.

Anhydrous methods, while avoiding water, often rely on organic solvents like THF and hexane, which can be hazardous. rsc.orgarabjchem.org The development of greener solvent alternatives is an ongoing area of research. The direct reaction with silver(I) fluoride, while efficient, produces hydrogen fluoride, a highly corrosive and toxic byproduct that requires careful handling and neutralization. rsc.org

Biosynthetic methods, which use naturally occurring reducing agents from sources like plants, bacteria, or fungi, have emerged as a viable green alternative for producing silver nanoparticles. arabjchem.orgnih.gov These biological methods often use water as a solvent and can proceed at room temperature, reducing energy consumption. nih.gov While primarily focused on nanoparticle synthesis, the underlying principles—using renewable and non-hazardous materials and avoiding harsh conditions—could potentially be adapted for the synthesis of bulk silver carboxylates like butanoic acid silver(I) salt, representing a future direction for sustainable chemical manufacturing. nih.gov

Synthesis and Formulation of Butanoic Acid Silver I Salt

General Synthesis Methodologies for Silver(I) Carboxylates

A common and straightforward method for the synthesis of silver(I) carboxylates is the reaction of silver oxide (Ag₂O) with the corresponding carboxylic acid in a suitable solvent. This reaction typically proceeds with the formation of water as the only byproduct, which can be removed to drive the reaction to completion. Another widely used method involves the metathesis reaction between a soluble silver salt, such as silver nitrate (AgNO₃), and an alkali metal salt of the carboxylic acid.

Specific Experimental Procedure for Butanoic Acid Silver(I) Salt

A plausible and efficient method for the synthesis of butanoic acid silver(I) salt involves the direct reaction of silver oxide with butanoic acid.

Reaction: 2 CH₃CH₂CH₂COOH + Ag₂O → 2 CH₃CH₂CH₂COOAg + H₂O

Procedure:

In a round-bottom flask protected from light, a stoichiometric amount of butanoic acid is dissolved in a suitable organic solvent, such as ethanol or toluene.

A slight molar excess of silver oxide is added to the solution in portions while stirring.

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

The progress of the reaction can be monitored by the consumption of the dark-colored silver oxide and the formation of a white precipitate of silver butanoate.

Upon completion, the product is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Mechanistic Investigations of Butanoic Acid Silver I Salt Reactivity and Transformations

Thermal and Photochemical Decomposition Pathways

Silver butanoate, like other silver carboxylates, undergoes decomposition when subjected to heat or light. These processes lead to the formation of elemental silver and various organic byproducts, with the specific outcomes influenced by the reaction conditions and the structure of the carboxylate ligand.

The thermal decomposition of butanoic acid silver(I) salt typically yields metallic silver, carbon dioxide, and butanoic acid. lookchem.com This process involves the breakdown of the salt's structure, leading to the reduction of silver(I) ions to metallic silver (Ag(0)). The decomposition of silver carboxylates often results in the formation of nano-sized silver particles. imaging.orgresearchgate.netimaging.org For instance, the thermal and photochemical decomposition of long-chain silver carboxylates have been shown to produce silver nanoparticles with diameters in the range of 3–5 nm. imaging.orgresearchgate.net

Photochemical decomposition follows a similar pathway, where UV irradiation initiates the breakdown of the silver salt. imaging.org The process begins with the formation of silver atoms, which then aggregate into clusters and eventually larger particles. researchgate.net This photolytic silver formation is understood to occur within the crystal lattice of the silver carboxylate. imaging.org

Table 1: Products of Silver Carboxylate Decomposition

| Precursor | Decomposition Method | Key Products | Reference |

|---|---|---|---|

| Butanoic acid silver(I) salt | Thermal | Metallic silver, Butanoic acid, Carbon dioxide | lookchem.com |

| Long-chain silver carboxylates | Thermal & Photochemical | Nano-sized metallic silver (3-5 nm), Organic byproducts | imaging.orgresearchgate.net |

| Silver behenate (B1239552) | Thermal | Metallic silver, Behenic acid, CO2, H2O, Alkenes | researchgate.net |

The kinetics and outcome of the decomposition of silver carboxylates are significantly affected by both the structure of the organic ligand and external factors such as temperature and the surrounding atmosphere.

The structure of the alkyl chain in the carboxylate ligand plays a critical role. Studies on a series of silver carboxylates have demonstrated that the length of the carbon chain influences the size of the resulting metallic silver particles. imaging.org For shorter chain carboxylates (with 1-5 carbon atoms), decomposition tends to form larger silver particles (30-50 nm), whereas longer chain carboxylates (n > 10) lead to the formation of smaller, nano-sized particles (3-5 nm). imaging.org This is attributed to the layered solid-state structure of the silver carboxylate crystals and the influence of the organic byproducts formed during decomposition. imaging.org The nature of the ligand, whether it is a saturated or unsaturated aliphatic chain, also impacts its thermal stability and decomposition pathways. acs.org Furthermore, studies on fluorinated silver carboxylates show that the length of the perfluorinated carbon chain affects the final silver content in deposits formed by electron-beam-induced deposition, with shorter chains generally yielding higher purity silver. nih.gov

External conditions are equally important. Temperature is a critical parameter, as decomposition is a thermally activated process. rsc.org For example, silver stearate (B1226849) exhibits a structural transformation at approximately 380 K, involving the disordering of its alkyl chains, followed by a complete and irreversible decomposition at around 500 K. sci-hub.se The heating rate and the surrounding atmosphere also dictate the composition of the final products. sci-hub.se Sinter bonding processes using silver microparticles have shown that the presence of oxygen can facilitate the decomposition of silver carboxylates formed in situ, which in turn enhances the sintering and bonding strength at lower temperatures. semanticscholar.org

Table 2: Influence of Ligand Chain Length on Silver Particle Size

| Carbon Atoms in Carboxylic Acid (n) | Resulting Silver Particle Size | Reference |

|---|---|---|

| 1-5 | 30-50 nm | imaging.org |

| > 10 | 3-5 nm | researchgate.netimaging.org |

Electron-Induced Fragmentation Mechanisms

The fragmentation of butanoic acid silver(I) salt can be induced by electron impact, a process central to techniques like Focused Electron Beam Induced Deposition (FEBID). mdpi.comnih.gov In these processes, precursor molecules are decomposed by a focused electron beam to create nanostructures. researchgate.net For silver carboxylates with aliphatic side chains, like butanoate, this decomposition is particularly efficient. mdpi.comnih.gov

The primary mechanism involves electron impact ionization of the silver carboxylate molecule. This ionization preferentially occurs at the carboxylate group, leading to a highly efficient fragmentation that releases thermodynamically stable and volatile carbon dioxide (CO2). nih.govmdpi.comnih.govresearchgate.net The loss of CO2 leaves behind an alkyl radical (in this case, a butyl radical). mdpi.comnih.gov This radical is not stable and subsequently converts into an equally stable and volatile alkene, which desorbs from the surface. mdpi.comnih.gov This efficient removal of the organic ligand as volatile byproducts is why aliphatic silver carboxylates are considered favorable precursors for depositing high-purity silver. mdpi.comnih.gov

Mass spectrometry studies of the volatile species produced during electron-stimulated desorption (ESD) from Ag(I) 2,2-dimethylbutanoate, a closely related compound, confirm the release of CO2 and the corresponding alkene. mdpi.com The dominant dissociation of the silver-oxygen bonds is evident from the low oxygen content found in the resulting silver deposits. nih.govresearchgate.net

Table 3: Electron-Induced Decomposition Pathway of Aliphatic Silver Carboxylates

| Step | Process | Products | Reference |

|---|---|---|---|

| 1 | Electron Impact Ionization | Ionized silver carboxylate complex | mdpi.comnih.gov |

| 2 | Fragmentation | Alkyl radical + Volatile CO2 | nih.govmdpi.comnih.gov |

| 3 | Conversion | Stable, volatile alkene | mdpi.comnih.gov |

Role in Radical Reactions and Decarboxylative Processes

Butanoic acid silver(I) salt is a valuable reagent in organic synthesis, primarily for its ability to initiate radical reactions through decarboxylation. This process allows for the transformation of a carboxylic acid group into a functional alkyl group that can participate in further bond-forming reactions.

The key step in the radical reactivity of silver butanoate is the generation of a carboxylate radical, which rapidly loses CO2 to form an alkyl radical. A classic example of this is the Hunsdiecker reaction, where a silver carboxylate salt reacts with a halogen to produce an alkyl halide via a radical chain mechanism initiated by the homolytic cleavage of the carbon-oxygen bond. iitk.ac.in

More broadly, silver-catalyzed decarboxylative reactions often operate through a mechanism involving the oxidation of Ag(I) to a more reactive Ag(II) species, typically by an oxidant like potassium persulfate (K2S2O8). acs.org This Ag(II) intermediate then undergoes a single electron transfer with the butanoate anion (C3H7COO⁻). This transfer generates a butanoyloxy radical (C3H7COO•), which is unstable and undergoes rapid decarboxylation to produce a butyl radical (•C4H9) and carbon dioxide. acs.org This method provides a general and efficient way to generate alkyl radicals from readily available carboxylic acids under mild conditions. unipv.it

The alkyl radicals generated from the decarboxylation of silver butanoate are potent intermediates for forming new carbon-carbon bonds. bohrium.com These decarboxylative cross-coupling reactions have become a significant tool in organic synthesis because they utilize stable and inexpensive carboxylic acids as starting materials. wikipedia.org

In a typical silver-catalyzed decarboxylative alkylation, the butyl radical generated as described above adds to an electron-deficient substrate, such as a quinone or a protonated heterocycle. unipv.itchemrxiv.org For example, in the synthesis of Coenzyme Q (CoQ) compounds, a butyl radical can be generated from valeric acid (pentanoic acid) using a silver nitrate catalyst and a K2S2O8 oxidant. This radical then attacks the C-H bond of a benzoquinone ring to form a new C-C bond, yielding an alkylated CoQ derivative. chemrxiv.org This type of reaction is operationally simple and can be performed on a gram scale. chemrxiv.org

Silver can also mediate or catalyze decarboxylative couplings with a variety of partners, including aryl halides and alkenes. bohrium.comwikipedia.orgnih.gov The general mechanism involves the formation of the alkyl radical, which is then intercepted by a coupling partner, often in a process involving other transition metals like palladium. wikipedia.org These methods provide a powerful and versatile strategy for constructing complex molecules from simple carboxylic acid precursors. researchgate.net

Involvement in Halodecarboxylation Reactions (e.g., Hunsdiecker-type)

The Hunsdiecker reaction, a classic method for the conversion of carboxylic acids to organic halides, traditionally utilizes the silver salts of these acids. organic-chemistry.orgiitk.ac.inwikipedia.orgbyjus.com Butanoic acid silver(I) salt, as a representative silver carboxylate, is centrally involved in this decarboxylative halogenation process. nih.gov The reaction proceeds by treating the silver butanoate with a halogen, leading to the formation of a propyl halide, with the loss of one carbon atom as carbon dioxide. wikipedia.orgmsu.edu

The generally accepted mechanism for the Hunsdiecker reaction involves a radical chain pathway. organic-chemistry.orgiitk.ac.in The process is initiated by the reaction of butanoic acid silver(I) salt with a halogen, such as bromine, to form an unstable acyl hypohalite intermediate. wikipedia.orgmsu.eduvedantu.com This intermediate then undergoes homolytic cleavage of the weak oxygen-halogen bond, generating a butanoyloxy radical and a halogen radical. byjus.comvedantu.com The butanoyloxy radical subsequently decarboxylates to produce a propyl radical and carbon dioxide. wikipedia.orgvedantu.com This propyl radical then reacts with another halogen molecule to form the final propyl halide product and a new halogen radical, which propagates the chain reaction. iitk.ac.in

CH₃CH₂CH₂COOAg + X₂ → CH₃CH₂CH₂X + AgX + CO₂ (where X = Cl, Br, I)

Recent research has also explored catalytic versions of the Hunsdiecker reaction for aliphatic carboxylic acids, aiming to overcome the need for stoichiometric, pre-formed silver salts. nih.gov These newer methods often employ a silver catalyst that facilitates the decarboxylative halogenation. nih.gov For instance, studies have shown that a silver(I) catalyst can be oxidized to a more reactive silver(II) species, which then participates in the decarboxylation and halogenation steps. acs.orgmdpi.com While these catalytic systems are a significant advancement, the fundamental role of the silver salt in facilitating the decarboxylation and formation of the alkyl radical remains a key aspect of the reaction mechanism. mdpi.comrsc.orgrsc.org

The efficiency of the Hunsdiecker reaction can be influenced by the specific halogen used. Bromine is commonly employed and generally gives good yields. electronicsandbooks.com The use of iodine can sometimes lead to the formation of esters as byproducts, a competing pathway known as the Simonini reaction, which depends on the stoichiometry of the reactants. wikipedia.orgvedantu.com

The following table summarizes the key reactants and products in the Hunsdiecker-type reaction of butanoic acid silver(I) salt:

| Reactant | Halogen | Major Product | Byproducts |

| Butanoic acid silver(I) salt | Bromine (Br₂) | 1-Bromopropane | Silver bromide (AgBr), Carbon dioxide (CO₂) |

| Butanoic acid silver(I) salt | Chlorine (Cl₂) | 1-Chloropropane | Silver chloride (AgCl), Carbon dioxide (CO₂) |

| Butanoic acid silver(I) salt | Iodine (I₂) | 1-Iodopropane | Silver iodide (AgI), Carbon dioxide (CO₂), Propyl butanoate (Simonini reaction product) |

It is important to note that while the Hunsdiecker reaction is a powerful tool for synthesizing alkyl halides, its application can be limited by the need to prepare the dry silver salt of the carboxylic acid. nih.gov However, modifications and catalytic approaches continue to enhance the utility of this classic transformation. nih.gov

Applications in Catalysis and Organic Synthesis

General Principles of Ligand Effects in Silver Catalysis

In silver-catalyzed reactions, ligands such as phosphines, N-heterocyclic carbenes (NHCs), and various nitrogen-based chelating ligands are commonly employed. alfachemic.com These ligands can stabilize the silver catalyst, prevent its decomposition, and tune its reactivity. For instance, in asymmetric catalysis, chiral ligands are used to induce enantioselectivity in the products. The electronic properties of the ligand can also play a crucial role; electron-donating ligands can increase the electron density on the silver center, which can enhance its reactivity in certain transformations. Conversely, electron-withdrawing ligands can make the silver center more Lewis acidic.

Detailed Research Findings

While there is a wealth of information on ligand effects in silver catalysis in general, specific studies focusing on butanoic acid silver(I) salt as the catalyst are lacking in the reviewed literature. However, a study on silver-catalyzed C-H amination using silver triflate (AgOTf) provides an excellent example of how ligands can be used to tune the regioselectivity of a reaction. nih.govacs.org In this study, the choice of nitrogen-based ligands dramatically influenced which C-H bond in the substrate was aminated.

The following data tables from a study by D. T. Rogness et al. illustrate the profound impact of ligands on the selectivity of a silver-catalyzed C-H amination reaction. It is important to note that this data is for a silver triflate (AgOTf) catalyzed reaction and is presented here to exemplify the principles of ligand effects in silver catalysis due to the absence of such data for butanoic acid silver(I) salt.

Table 1: Ligand Screening for Silver-Catalyzed C-H Amination nih.gov

| Entry | Ligand | Product Ratio (T:Bn) | Total Yield (%) |

| 1 | None | 1:1.3 | 41 |

| 2 | 2,2'-Bipyridine | 1.6:1 | 75 |

| 3 | 4,4'-Di-tert-butyl-2,2'-bipyridine (tBubipy) | >20:1 | 70 |

| 4 | Tris(2-pyridylmethyl)amine (tpa) | 1:11 | 78 |

| 5 | 1,10-Phenanthroline | 1.1:1 | 65 |

| 6 | 2,2':6',2''-Terpyridine | 1:1.5 | 58 |

Reaction conditions: AgOTf (10 mol%), ligand (10-30 mol%), substrate, and oxidant in CH₂Cl₂. T = Tertiary C-H amination product, Bn = Benzylic C-H amination product.

Table 2: Influence of Ligand Electronics on Selectivity nih.gov

| Entry | Ligand | Product Ratio (T:Bn) | Total Yield (%) |

| 1 | 4,4'-Dimethoxy-2,2'-bipyridine | 4.0:1 | 72 |

| 2 | 2,2'-Bipyridine | 1.6:1 | 75 |

| 3 | 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | 1:1.2 | 68 |

Reaction conditions: AgOTf (10 mol%), ligand (10-30 mol%), substrate, and oxidant in CH₂Cl₂. T = Tertiary C-H amination product, Bn = Benzylic C-H amination product.

These tables clearly demonstrate that both the steric and electronic properties of the ligand have a dramatic effect on the outcome of the silver-catalyzed reaction. For instance, the bulky tBubipy ligand strongly favors amination at the less sterically hindered tertiary C-H bond, while the tpa ligand promotes reaction at the benzylic position. Furthermore, electron-donating groups on the bipyridine ligand enhance the selectivity for the tertiary C-H bond amination. While this data is not specific to butanoic acid silver(I) salt, it underscores the critical role that ligands would likely play in modulating its catalytic activity and selectivity.

Integration in Advanced Materials Science Non Clinical

Precursors for Silver Nanoparticle (AgNP) Synthesis

The synthesis of silver nanoparticles (AgNPs) from molecular precursors is a foundational technique in nanotechnology. Butanoic acid silver(i) salt is a valuable precursor in this context, offering a reliable source of silver ions that can be reduced to metallic silver (Ag⁰) under controlled conditions. The butanoate component plays a crucial secondary role, influencing the reaction kinetics and the properties of the final nanoparticle product.

Controlled Synthesis of AgNPs via Thermal Reduction and Solution-Based Methods

The generation of AgNPs from butanoic acid silver(i) salt can be achieved through several methodologies, primarily categorized as thermal reduction and solution-based chemical reduction.

Thermal Reduction: This method involves heating the silver butanoate precursor to a temperature sufficient to induce its decomposition. The thermal energy causes the cleavage of the silver-carboxylate bond, leading to the formation of metallic silver atoms. These atoms then nucleate and grow into nanoparticles. researchgate.netresearchgate.net The process can be performed with the neat compound or in the presence of a high-boiling-point solvent or capping agents to better control particle growth and prevent extensive agglomeration. mdpi.commdpi.com The decomposition temperature for short-chain silver carboxylates is a critical parameter, influencing the energy requirements and compatibility with various substrates or solvents. acs.org

Solution-Based Methods: These are the most common approaches for AgNP synthesis and involve dissolving butanoic acid silver(i) salt in a suitable solvent, followed by the introduction of a chemical reducing agent. mdpi.commdpi.com The reduction of Ag⁺ ions to Ag⁰ atoms is the core of the process, which is then followed by nucleation and growth. nih.gov A variety of reducing agents can be employed, and their selection influences the reaction rate and, consequently, the size and dispersity of the resulting nanoparticles. jnanoparticle.com

Key parameters that are controlled in both methods to achieve desired nanoparticle characteristics are summarized in the table below.

| Parameter | Influence on AgNP Synthesis | Method of Control |

|---|---|---|

| Temperature | Affects the rate of reduction and decomposition, influencing particle size and crystallinity. Higher temperatures can lead to faster nucleation but also potential aggregation. mdpi.comnih.gov | Precise heating equipment (oil baths, tube furnaces, microwave reactors). |

| Precursor Concentration | Higher concentrations can lead to the formation of larger nanoparticles or a higher number of particles, depending on the kinetics. mdpi.com | Accurate measurement and dissolution of silver butanoate in the reaction medium. |

| Reducing Agent | The type and concentration of the reducing agent (in solution-based methods) determine the reduction potential and reaction speed, impacting final particle size. jnanoparticle.com | Selection of agents like sodium borohydride, citrates, or alcohols; stoichiometric control. |

| Capping Agents/Stabilizers | Adsorb to the nanoparticle surface, preventing aggregation and controlling the final size and shape. The butanoate ligand itself can act as a stabilizer. rsc.orgrsc.org | Addition of polymers (e.g., PVP), surfactants, or other ligands to the reaction mixture. |

Morphological and Crystallinity Control of Silver Nanoparticles

The morphology (shape and size) and crystallinity of AgNPs are critical properties that dictate their performance in various applications. elsevierpure.com When using butanoic acid silver(i) salt as a precursor, these characteristics are not random but can be deliberately controlled by manipulating the synthesis conditions.

Morphological Control: The final shape of the nanoparticles—whether spherical, cubic, rod-like, or triangular—is determined by the interplay between the rates of atom addition to different crystallographic facets during particle growth. jnanoparticle.comepa.gov This can be influenced by:

Choice of Reducing and Capping Agents: Mild reducing agents often lead to slower, more controlled growth, which can favor the formation of specific shapes. Capping agents, including the butanoate ligand itself, can selectively bind to certain crystal faces, inhibiting growth in that direction and promoting anisotropic (non-spherical) shapes. epa.gov

Reaction Kinetics: Factors like temperature and reactant concentration directly impact the kinetics of nucleation and growth, which in turn affects the final particle morphology. nih.gov

Research on AgNPs synthesized using other short-chain carboxylic acids as capping agents has shown the formation of spherical particles with a narrow size distribution. rsc.orgrsc.org This suggests that using silver butanoate as a precursor under typical reduction conditions would likely favor the formation of spherical nanoparticles.

Crystallinity Control: The crystalline structure of the AgNPs is crucial for applications like conductive inks, where efficient electron transport is required. AgNPs typically adopt a face-centered cubic (fcc) crystal structure, which is the same as bulk silver. rsc.orgnih.gov The degree of crystallinity can be enhanced by:

Annealing/Sintering: Post-synthesis heat treatment can improve the crystallinity of the nanoparticles by allowing atoms to arrange into a more ordered lattice. mdpi.com

Synthesis Method: Methods like thermal decomposition at sufficiently high temperatures or microwave-assisted synthesis often yield nanoparticles with a high degree of crystallization from the outset. researchgate.netmdpi.com

Techniques such as X-ray Diffraction (XRD) are used to confirm the crystalline structure and estimate the average crystallite size of the synthesized AgNPs. nih.govresearchgate.net

Role of Carboxylate Ligands in AgNP Stabilization and Surface Chemistry

The butanoate ligand, derived from butanoic acid silver(i) salt, plays a fundamental role beyond simply being part of the precursor molecule. It acts as a capping or stabilizing agent that modulates the surface chemistry of the newly formed AgNPs. nih.gov

During the synthesis process, as Ag⁺ ions are reduced to Ag⁰ atoms and begin to form clusters, the butanoate anions (CH₃(CH₂)₂COO⁻) can adsorb onto the surface of the nascent nanoparticles. This surface layer of carboxylate ligands serves several key functions:

Prevents Agglomeration: The ligands create a protective shell around each nanoparticle, preventing them from coming into direct contact and irreversibly aggregating, which would lead to loss of their nanoscale properties. nih.gov This stabilization can be due to steric hindrance from the alkyl chains.

Controls Growth: By passivating the nanoparticle surface, the ligands regulate the rate at which new silver atoms can be added, thereby helping to control the final particle size. jscimedcentral.com

Confers Solubility/Dispersibility: The external character of the capping layer determines the nanoparticle's interaction with different solvents. The short alkyl chain of the butanoate ligand can provide dispersibility in various organic solvents. researchgate.net The chain length of the carboxylate ligand is a key factor; longer chains generally provide better stability in nonpolar solvents, while shorter chains may be more easily displaced during post-processing steps like sintering. rsc.org

The interaction between the carboxylate group and the silver surface is a dynamic equilibrium, and the ligands can be displaced or removed by subsequent processing, such as washing or thermal annealing, which is a critical step in applications like conductive inks where particle-to-particle contact is required. rsc.org

Applications in Conductive Inks and Coatings

Butanoic acid silver(i) salt is a key ingredient in the formulation of particle-free or precursor-based conductive inks. google.com These inks are used in printed electronics to create conductive tracks, electrodes, and other components on a variety of substrates, including flexible materials like plastic and paper. mdpi.comresearchgate.net The use of a soluble silver precursor like silver butanoate offers advantages over traditional inks based on pre-synthesized silver nanoparticles, such as improved stability and the avoidance of nozzle clogging in inkjet printing. hw.ac.ukgoogle.com

The principle behind these inks is the thermal decomposition of the silver carboxylate in situ after printing. The process involves several steps:

Ink Formulation: Butanoic acid silver(i) salt, or a similar short-chain silver carboxylate, is dissolved in a suitable solvent system, often with complexing agents like amines to enhance solubility and stability. google.comhw.ac.uk

Printing: The ink is deposited onto a substrate using methods such as inkjet printing, screen printing, or spray coating. rsc.orgnih.gov

Sintering/Curing: The printed pattern is heated to a specific temperature. This thermal treatment serves two purposes: it evaporates the solvent and it decomposes the silver butanoate, reducing the silver ions to metallic silver and driving off the organic butanoate ligand as volatile byproducts. acs.org

The result is a continuous, electrically conductive film of metallic silver. The short alkyl chain of the butanoate ligand is advantageous because it leads to a lower decomposition temperature compared to long-chain silver carboxylates (e.g., silver stearate (B1226849) or behenate). acs.org This allows for lower sintering temperatures (often below 200°C), making the inks compatible with heat-sensitive plastic substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyimide. rsc.orghw.ac.uk

The table below details the role of short-chain silver carboxylates like silver butanoate in conductive ink formulations.

| Component/Property | Role and Significance of Silver Butanoate |

|---|---|

| Silver Precursor | Acts as a soluble source of silver ions that can be converted to conductive metallic silver upon heating. google.comgoogle.com |

| Low-Temperature Sintering | The short butanoate chain allows for thermal decomposition at temperatures compatible with flexible polymer substrates. acs.orgrsc.org |

| Ink Stability | As a dissolved molecular species, it avoids issues of particle aggregation and settling common in nanoparticle-based inks. hw.ac.uk |

| Film Formation | Decomposes to form a dense, conductive silver film with good adhesion to the substrate. hw.ac.uk |

| Conductivity | After proper sintering, the resulting silver traces can achieve high electrical conductivity, approaching that of bulk silver. rsc.orgrsc.org |

Engineering of Photothermographic Materials (Material Aspects)

Photothermographic (PTG) materials, often referred to as "dry silver" technology, are imaging systems that form a visible image upon exposure to light followed by thermal development. imaging.org These materials incorporate all the necessary chemical components within a coated layer, eliminating the need for wet chemical processing. google.com Silver carboxylates are a critical component in these systems, serving as the primary source of silver for image formation. imaging.orgcambridge.org

A typical photothermographic material consists of:

A Photosensitive Silver Halide: A small amount of silver halide (e.g., AgBr) acts as the photocatalyst, forming a latent image upon exposure to light. imaging.org

A Reducible Silver Source: This is typically a non-photosensitive, heat-reducible silver carboxylate. While long-chain silver carboxylates like silver behenate (B1239552) and silver stearate are most commonly used due to their desirable physical properties and stability, the fundamental principles apply to the broader class of silver carboxylates. cambridge.orgresearchgate.netimaging.org

A Reducing Agent (Developer): A developer molecule that reduces the silver ions to metallic silver during heating. google.com

A Binder and Other Additives: A polymer matrix holds the components together, and toners are often added to control the color and stability of the final silver image. imaging.org

During the imaging process, exposure to light creates catalytic latent image specks on the silver halide crystals. In the subsequent heating step (thermal development), the silver carboxylate, which is in close proximity to the silver halide, is reduced. researchgate.net This reduction is catalyzed by the latent image specks, causing metallic silver to deposit and grow, thus forming the visible image. imaging.org

The choice of the silver carboxylate has a significant impact on the material properties of the PTG film. The length of the alkyl chain of the carboxylate ligand influences:

Thermal Properties: The melting point and decomposition temperature of the silver salt affect the required development temperature. researchgate.net

Material Morphology: Long-chain carboxylates form a distinct lamellar (layered) structure in the solid state, which is important for the stability and function of the imaging layer. cambridge.orgresearchgate.net

Light Stability: The stability of the silver carboxylate itself to ambient light generally increases with the length of the alkyl chain. researchgate.net

While butanoic acid silver(i) salt is not the conventional choice for this application, understanding its properties in contrast to the long-chain analogues highlights the specific material requirements of photothermographic systems. The literature overwhelmingly favors long-chain silver carboxylates (C16-C22) because their molecular structure leads to the formation of stable, ordered layers that are optimal for the imaging process. cambridge.org The shorter chain of silver butanoate would result in significantly different physical properties, likely impacting the stability and morphology of the imaging layer.

Theoretical and Computational Studies on Butanoic Acid Silver I Salt and Analogues

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding in silver(I) carboxylates, including analogues of butanoic acid silver(I) salt. These studies consistently point towards a dimeric structure as a fundamental motif.

A key feature of these silver carboxylate dimers is the presence of a significant interaction between the two silver(I) ions. This Ag-Ag bond arises from closed-shell d¹⁰-d¹⁰ interactions. acs.orgresearchgate.net The "atoms in molecules" (AIM) theory has been employed to characterize this bond, providing theoretical support for its existence. acs.orgresearchgate.net This interaction is not merely a theoretical curiosity; it is believed to be a crucial precursor in the formation of silver nanoparticles during the thermal reduction of silver carboxylates. acs.orgresearchgate.net The reduction of the Ag₂(carboxylate)₂ dimer could lead to the formation of (Ag₂)⁺•, a known intermediate in the growth of metallic silver clusters. acs.orgresearchgate.net

Furthermore, the electronic structure of layered silver carboxylates has been investigated. These compounds form layered organic dielectric sandwich-type solids. aip.org Analysis of their absorption edges suggests an indirect optical band gap. aip.org

Table 1: Key Features of the Electronic Structure of Silver(I) Carboxylates

| Feature | Description | Significance |

|---|---|---|

| Dimeric Structure | The fundamental structural unit is an Ag₂(carboxylate)₂ dimer. | Influences crystal packing and reactivity. |

| Ag(I)-Ag(I) Bond | A bond exists between the two silver ions due to d¹⁰-d¹⁰ interactions. | Precursor to silver nanoparticle formation. |

| Layered Arrangement | The dimer units often pack into layered structures. | Leads to interesting optical and electronic properties. |

| Indirect Optical Band Gap | Characterized by reflection spectroscopy of powder deposits. | Determines the electronic conductivity and optical properties of the material. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for unraveling the mechanisms of reactions involving silver(I) carboxylates and related species. A significant area of investigation has been the silver-catalyzed carboxylation of terminal alkynes with carbon dioxide.

DFT calculations have provided crucial insights into the nature of the catalytically active species in these reactions. For instance, in the silver-catalyzed carboxylation of phenylacetylene, it was shown that the true catalytic species is likely a CsCO₃⁻-coordinated silver complex rather than a neutral alkynyl silver species. researchgate.net This finding is critical for understanding and optimizing the catalytic cycle.

The calculations have also been used to determine the energy barriers for key reaction steps. For example, the insertion of CO₂ into the C-Ag bond of phenylacetylide silver (PhC≡CAg) was found to have a significant energy barrier. researchgate.net However, the coordination of anions like iodide or cesium carbonate to the silver center was shown to lower this barrier, facilitating the carboxylation process. researchgate.net These theoretical findings help to explain experimental observations, such as the inhibitory effect of certain organic ligands on the reaction. researchgate.net

| Ligand Effects | Theoretical calculations can explain the experimentally observed inhibition by certain organic ligands. researchgate.net | Guides the selection of appropriate ligands for enhanced catalytic activity. |

Modeling of Supramolecular Interactions and Crystal Growth Phenomena

Computational modeling plays a vital role in understanding the supramolecular chemistry of silver(I) carboxylates, including their crystal growth. These studies often combine experimental data from techniques like high-resolution powder X-ray diffraction with theoretical calculations to refine crystal structures.

The crystal structure of silver carboxylates is characterized by the self-assembly of the dimeric Ag₂(carboxylate)₂ units. acs.orgresearchgate.net These dimers are often connected by inter-dimer Ag-O bonds, leading to the formation of infinite one-dimensional chains. acs.orgresearchgate.net These chains then align in a parallel fashion to form stacks, resulting in a layered crystal structure. acs.org

For example, the crystal structure of silver behenate (B1239552), a long-chain silver carboxylate, was determined using a combination of powder X-ray diffraction and DFT-based techniques. researchgate.net The structure revealed an 8-membered ring dimer of silver atoms and carboxyl groups, with the alkyl chains in a fully extended all-trans configuration. researchgate.net These dimers are further linked by four-membered Ag-O rings, creating a polymeric network. researchgate.net

Table 3: Crystallographic Data for a Representative Silver Carboxylate (Silver Behenate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 4.1769(2) | researchgate.net |

| b (Å) | 4.7218(2) | researchgate.net |

| c (Å) | 58.3385(1) | researchgate.net |

| α (°) | 89.440(3) | researchgate.net |

| β (°) | 89.634(3) | researchgate.net |

| γ (°) | 75.854(1) | researchgate.net |

Prediction of Spectroscopic Properties and Thermal Behavior

Theoretical calculations are also employed to predict and interpret the spectroscopic properties and thermal behavior of silver(I) carboxylates. These predictions can be compared with experimental data from techniques such as Raman spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and thermal analysis methods like thermogravimetry (TG) and differential scanning calorimetry (DSC).

Vibrational frequency calculations based on DFT have been used to support the experimental observation of Raman scattering peaks corresponding to the Ag-Ag stretching mode in silver acetate (B1210297). acs.orgresearchgate.net This provides further evidence for the presence of the Ag(I)-Ag(I) bond in the dimer. acs.orgresearchgate.net

The thermal decomposition of silver carboxylates has also been a subject of both experimental and theoretical interest. The thermal decomposition of silver acetate, for example, has been studied to understand the formation of silver nanoparticles. researchgate.net The process is complex and can involve partially overlapping reaction steps. researchgate.net Theoretical modeling can help to elucidate the underlying reaction pathways and kinetics of such decomposition processes.

Table 4: Predicted vs. Experimental Spectroscopic Data for Silver Carboxylates

| Spectroscopic Technique | Predicted Feature | Experimental Observation | Compound |

|---|---|---|---|

| Raman Spectroscopy | Ag-Ag stretching frequency | Observation of Raman scattering peaks for Ag-Ag stretching | Silver Acetate acs.orgresearchgate.net |

| FT-IR Spectroscopy | Vibrational modes of the carboxylate group | Characteristic C=O and C-O stretching frequencies | Silver Acetate amazonaws.com |

| UV-Vis Spectroscopy | Optical absorption spectra | Absorption bands related to electronic transitions | Silver Nanoclusters acs.org |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

While the traditional synthesis of silver carboxylates often involves straightforward precipitation reactions, future research is directed towards developing more controlled, efficient, and environmentally benign synthetic routes for butanoic acid silver(I) salt. The goal is to move beyond conventional methods to those that offer greater command over purity, crystal morphology, and scalability.

Key research objectives include:

Green Synthesis Approaches: Exploring the use of sustainable solvents and bio-based reducing agents to minimize the environmental impact of synthesis. The principles of green chemistry are increasingly being applied to the production of metallic nanoparticles from precursors like silver salts.

Mechanochemical Methods: Investigating solid-state reactions to synthesize silver butanoate, which can reduce solvent waste and potentially lead to the formation of unique polymorphs with distinct properties.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of butanoic acid silver(I) salt could offer advantages in terms of process control, reproducibility, and ease of scaling up production. nih.gov This modern technique allows for precise control over reaction parameters, leading to a more uniform product.

Microwave-Assisted Synthesis: This method has the potential to significantly shorten reaction times and improve yields by enabling rapid and uniform heating of the reactants. nih.gov

These innovative approaches aim to produce high-purity butanoic acid silver(I) salt with tailored physical properties, opening up new avenues for its application.

Exploration of New Catalytic Applications

Silver salts and silver nanoparticles derived from them are recognized for their catalytic prowess in a variety of organic transformations. rsc.org Future research will likely focus on harnessing butanoic acid silver(I) salt as a precursor for novel catalysts. The unique properties of the butanoate ligand may influence the stability, solubility, and catalytic activity of the resulting silver species.

Emerging catalytic applications to be explored include:

C-H Activation Reactions: Silver(I) salts are often crucial additives in transition-metal-catalyzed C-H activation reactions. nih.gov Investigating the specific role of silver butanoate in these transformations could lead to the development of more efficient and selective synthetic methodologies.

Alkyne Chemistry: The superior alkynophilicity of silver makes its salts excellent catalysts for reactions involving carbon-carbon triple bonds. researchgate.net Research into using silver butanoate-derived catalysts for hydrofunctionalization, cycloaddition, and cycloisomerization of alkynes is a promising area.

Oxidation and Reduction Reactions: Silver nanoparticles have demonstrated high performance in catalytic reductions, such as the conversion of nitroarenes. nih.gov Conversely, silver catalysts are used in industrial oxidation processes, like the dehydrogenation of methanol (B129727) to formaldehyde. mdpi.com Developing catalysts from silver butanoate for selective oxidation and reduction reactions is an active area of interest.

Photocatalysis: Silver nanomaterials are being explored for their ability to catalyze reactions using visible light, which is particularly relevant for environmental remediation, such as the degradation of organic pollutants. nih.govmdpi.com

The table below summarizes potential areas for new catalytic applications.

| Catalytic Application Area | Potential Reaction Type | Role of Silver Butanoate |

| Organic Synthesis | C-H Functionalization, Alkyne Cyclizations | As a co-catalyst or catalyst precursor |

| Environmental Remediation | Degradation of Organic Dyes, CO2 Reduction | Precursor for photocatalytic silver nanoparticles |

| Industrial Chemistry | Selective Oxidation/Reduction | Precursor for heterogeneous catalysts |

Rational Design of Advanced Silver-Based Materials

The "rational design" of materials involves the deliberate construction of substances with specific, predetermined properties. Butanoic acid silver(I) salt serves as a valuable precursor in this endeavor, particularly for creating sophisticated silver-based nanomaterials. The choice of the carboxylate ligand can influence the size, shape, and surface chemistry of the resulting silver nanoparticles, thereby tuning their properties. researchgate.net

Future research in this area will focus on:

Precursor Control: Systematically studying how the decomposition of silver butanoate under various conditions (e.g., thermal, photochemical) affects the morphology and size distribution of the resulting silver nanostructures. Understanding the structure of silver carboxylates, which often form dimeric units, is crucial for controlling the formation of silver nanoparticles. researchgate.net

Surface Functionalization: The butanoate moiety can act as a capping agent during the formation of silver nanoparticles, preventing agglomeration and influencing their dispersibility in different media. nih.gov Tailoring the surface of these nanoparticles is key to their application in fields ranging from medicine to electronics.

Hybrid Materials: Fabricating composite materials by depositing silver nanoparticles derived from silver butanoate onto various supports (e.g., graphene, titania, polymers). These hybrid materials could exhibit enhanced catalytic activity, improved stability, or novel electronic properties. researchgate.net

The ability to rationally design these materials opens the door to applications in antimicrobial coatings, conductive inks, and advanced sensors.

Deeper Mechanistic Understanding of Silver(I) Carboxylate Reactivity

A fundamental understanding of the reaction mechanisms involving butanoic acid silver(I) salt is essential for optimizing existing applications and discovering new ones. Future research will employ a combination of experimental techniques and computational modeling to elucidate the intricate details of its reactivity.

Key areas for mechanistic investigation include:

Thermal Decomposition: A detailed study of the thermal decomposition pathway of silver butanoate is crucial for controlling the synthesis of silver nanoparticles. Understanding the role of Ag(I)-Ag(I) interactions in the solid state could provide insights into the nucleation and growth of metallic silver clusters. researchgate.net

Role in Catalytic Cycles: In reactions where silver salts are used as additives, their precise role is often not fully understood. Mechanistic studies are needed to determine whether the silver(I) ion acts as a halide scavenger, a Lewis acid activator, or an active participant in the redox cycle. nih.gov

Ligand Effects: Investigating how the butanoate ligand, compared to other carboxylates, influences the solubility, stability, and electronic properties of the silver(I) center and how this impacts its reactivity in various chemical environments.

Advanced spectroscopic techniques, kinetic studies, and density functional theory (DFT) calculations will be indispensable tools in these investigations, providing a clearer picture of the reaction intermediates and transition states involved.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.